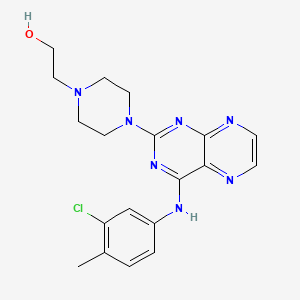

2-(4-(4-((3-Chloro-4-methylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol

CAS No.: 946290-72-8

Cat. No.: VC6338203

Molecular Formula: C19H22ClN7O

Molecular Weight: 399.88

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946290-72-8 |

|---|---|

| Molecular Formula | C19H22ClN7O |

| Molecular Weight | 399.88 |

| IUPAC Name | 2-[4-[4-(3-chloro-4-methylanilino)pteridin-2-yl]piperazin-1-yl]ethanol |

| Standard InChI | InChI=1S/C19H22ClN7O/c1-13-2-3-14(12-15(13)20)23-18-16-17(22-5-4-21-16)24-19(25-18)27-8-6-26(7-9-27)10-11-28/h2-5,12,28H,6-11H2,1H3,(H,22,23,24,25) |

| Standard InChI Key | SVXWAGBXVOUGCO-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)CCO)Cl |

Introduction

Structural Characteristics and Nomenclature

2-(4-(4-((3-Chloro-4-methylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol is a heterocyclic compound featuring a pteridine core substituted with a piperazine-ethanol moiety and a 3-chloro-4-methylanilino group. The IUPAC name systematically describes its structure:

-

Pteridin-2-yl: A bicyclic aromatic system comprising pyrimidine and pyrazine rings.

-

4-((3-Chloro-4-methylphenyl)amino): At position 4 of the pteridine, an amino group links to a 3-chloro-4-methylphenyl substituent.

-

4-(piperazin-1-yl): A piperazine ring attached at position 2 of the pteridine.

-

2-ethanol: A hydroxyethyl group bonded to the piperazine nitrogen .

Comparative Structural Analysis

Structurally analogous compounds from the literature highlight key features:

The ethanol-piperazine group enhances solubility compared to alkylpiperazine variants , while the chloro-methylphenyl moiety may influence steric and electronic interactions in biological systems .

Synthesis and Physicochemical Properties

Synthetic Pathways

While no direct synthesis data exists for this compound, plausible routes involve:

-

Pteridine Functionalization: Introducing the 3-chloro-4-methylanilino group at position 4 via nucleophilic aromatic substitution .

-

Piperazine-Ethanol Coupling: Reacting 2-chloro-pteridine with 1-(2-hydroxyethyl)piperazine under basic conditions .

-

Purification: Chromatographic methods to isolate the product, as seen in analogous piperazine-pteridine syntheses .

Physicochemical Profile

-

Molecular Formula: Estimated as .

-

Molecular Weight: ~425 g/mol (calculated based on analogs ).

-

Solubility: Moderate aqueous solubility due to the ethanol group, contrasting with purely aromatic pteridines .

-

logP: Predicted ~2.5 (hydrophobic chloro-methylphenyl vs. hydrophilic piperazine-ethanol) .

Future Research Directions

-

Synthetic Optimization: Develop efficient routes to reduce byproducts.

-

Biological Screening: Test against kinase panels and microbial strains.

-

ADMET Studies: Evaluate absorption, distribution, and toxicity in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume